molecular formula C9H9N3 B8640220 N-(1H-Pyrrol-1-yl)-4-pyridinamine

N-(1H-Pyrrol-1-yl)-4-pyridinamine

Cat. No.: B8640220
M. Wt: 159.19 g/mol
InChI Key: JZJOYDMEYCKSER-UHFFFAOYSA-N
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Description

N-(1H-Pyrrol-1-yl)-4-pyridinamine is a heterocyclic compound featuring a pyridine backbone substituted with a pyrrole ring at the 4-position via an amine linkage. Pyrrole and pyridine moieties are common in medicinal chemistry due to their electronic properties and ability to engage in hydrogen bonding, which enhances biological activity .

Properties

Molecular Formula

C9H9N3

Molecular Weight

159.19 g/mol

IUPAC Name

N-pyrrol-1-ylpyridin-4-amine

InChI

InChI=1S/C9H9N3/c1-2-8-12(7-1)11-9-3-5-10-6-4-9/h1-8H,(H,10,11)

InChI Key

JZJOYDMEYCKSER-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)NC2=CC=NC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s structure can be contrasted with the following analogs:

Compound Class Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Reference
N-(1H-Pyrrol-1-yl)-4-pyridinamine Pyridine + pyrrole -NH- linkage ~200–250 (estimated) N/A -
2-Amino-4-(substituted phenyl) pyridines Bis-pyridine Cl, CH₃, NO₂, Br at phenyl groups 466–545 268–287
N-(Aryl)-4-(pyrrolyl)benzenesulfonamides Benzenesulfonamide + pyrrole Aryl/heteroaryl groups ~350–450 N/A
Quinoline-pyrrole derivatives Quinoline + pyrrole Cyano, tetrahydrofuranoxy groups ~500–561 N/A
Pyrimidine-pyrazole derivative Pyrimidine + pyrazole Chloro, methyl groups ~250 (estimated) N/A

Key Observations :

  • Backbone Diversity: The pyridine-pyrrole system in the target compound differs from benzenesulfonamide () and quinoline () backbones, which may alter electronic properties and binding affinity.
  • Substituent Impact: Electron-withdrawing groups (e.g., NO₂, Cl in ) increase melting points and stability, suggesting that similar substituents on the target compound could enhance thermal resilience .

Physical and Spectroscopic Properties

  • Melting Points : Pyridine derivatives with halogen substituents () exhibit higher melting points (268–287°C) due to strong intermolecular forces . The target compound’s melting point is expected to fall within this range if similar substituents are present.
  • Spectroscopy : Pyrrole N-H stretches in IR (~3400 cm⁻¹) and pyridine C-N peaks in ¹H NMR (δ 8.0–8.5 ppm) are characteristic features shared across analogs .

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